(S)-UFR2709 is a chiral compound that has garnered attention in various fields of scientific research, particularly in pharmacology and medicinal chemistry. As a specific stereoisomer, it exhibits unique biological properties that differentiate it from its enantiomers. The compound's potential applications span across therapeutic areas, including but not limited to neuropharmacology and oncology.
The synthesis of (S)-UFR2709 typically involves starting materials that are readily available in chemical libraries or can be derived from natural products. The exact source of the compound may vary based on the synthetic route employed, which is often influenced by the desired purity and yield.
(S)-UFR2709 is classified as an organic compound with specific functional groups that contribute to its biological activity. It falls under the category of pharmaceutical compounds, specifically those used for their therapeutic effects in various medical conditions.
The synthesis of (S)-UFR2709 can be achieved through several methods, including asymmetric synthesis techniques. One common approach involves the use of chiral catalysts or reagents that selectively promote the formation of the (S)-enantiomer.
The molecular structure of (S)-UFR2709 is characterized by specific stereochemical configurations that are essential for its biological activity. The compound features:
(S)-UFR2709 can participate in various chemical reactions, including:
The mechanism of action of (S)-UFR2709 involves its interaction with specific biological targets, such as receptors or enzymes.
(S)-UFR2709 has several scientific uses, particularly in:
(S)-UFR2709 is a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting subtypes involved in reward pathways. nAChRs are ligand-gated ion channels widely expressed in the central nervous system, particularly within the mesocorticolimbic dopamine system, which governs reinforcement and addiction behaviors. The heteromeric α4β2 and homomeric α7 subtypes are the most abundant, but other subtypes (e.g., α3β4, α6β2β3) also contribute to addiction pathologies [1] [4]. By blocking these receptors, (S)-UFR2709 disrupts acetylcholine-mediated activation of dopamine neurons in the ventral tegmental area (VTA), thereby reducing dopamine release in the nucleus accumbens (NAc)—a critical mechanism underlying substance dependence [1] [6].
Preclinical studies demonstrate compelling efficacy for (S)-UFR2709 in addiction models:
Table 1: In Vivo Efficacy of (S)-UFR2709 in Substance Dependence Models
Model System | Dose | Key Finding | Effect Size | Reference |
---|---|---|---|---|
UChB Rats (Ethanol) | 2.5 mg/kg i.p. | Reduced ethanol intake & preference | ↓ 55–56% | [1] [6] |
Zebrafish (Nicotine) | 50 mg/L | Blocked nicotine CPP; ↓ α4 nAChR expression | Preference abolished | [10] |
Zebrafish (Anxiety) | 50–100 mg/L | Reduced bottom dwelling in novel tank test | Dose-dependent ↓ | [10] |
Mechanistically, (S)-UFR2709 exhibits higher selectivity for β2-containing nAChRs (e.g., α4β2) over α7 subtypes, distinguishing it from non-selective antagonists like mecamylamine. This specificity minimizes off-target effects while effectively dampening ethanol- and nicotine-induced dopamine release [6] [10].
The development of (S)-UFR2709 arises from two decades of research linking nAChRs to dual substance dependence. Epidemiological data show >80% co-occurrence of alcohol and nicotine use disorders, suggesting shared genetic and neurobiological substrates. Genome-wide studies implicate polymorphisms in CHRNA5-A3-B4 gene clusters (encoding α5, α3, β4 nAChR subunits) in both dependencies [2] [7]. Physiologically, ethanol potentiates nAChR function in the VTA, increasing basal dopamine release and reinforcing consumption [1] [6].
Early nAChR antagonists like mecamylamine (non-selective, non-competitive) and dihydro-β-erythroidine (DHβE; α4β2-preferring) demonstrated proof-of-concept:
(S)-UFR2709 emerged as a optimized candidate through structure-activity studies of erysodine derivatives. Key advantages include:
Table 2: Evolution of nAChR Antagonists for Addiction Treatment
Compound | Selectivity | Therapeutic Evidence | Limitations |
---|---|---|---|
Mecamylamine | Pan-nAChR | ↓ Ethanol intake; ↓ Nicotine reward | Peripheral side effects |
DHβE | α4β2 > α3β4 | ↓ Nicotine CPP | Poor CNS penetration |
Erysodine | α4β2 competitive | ↓ Ethanol intake in UChB rats | Short half-life |
(S)-UFR2709 | β2-containing nAChRs | ↓ Ethanol intake & acquisition; blocks nicotine CPP | Limited human data |
Current research focuses on (S)-UFR2709’s impact on neuroadaptations. In zebrafish, it normalizes nicotine-induced overexpression of α7 nAChRs while suppressing α4 subunits—a regulatory profile distinct from partial agonists like varenicline [10]. This positions it as a disease-modifying agent for substance use disorders.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: